(1-(4-Fluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazol-4-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(4-Fluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazol-4-YL)methanol: is a complex organic compound that features a unique combination of fluorophenyl, dihydrobenzo dioxin, and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Fluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazol-4-YL)methanol typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl and dihydrobenzo dioxin groups. The final step involves the addition of the methanol group to the pyrazole ring. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(1-(4-Fluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazol-4-YL)methanol: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
(1-(4-Fluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazol-4-YL)methanol: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (1-(4-Fluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenyl)piperazine
- Ethyl 3-(furan-2-yl)propionate
Uniqueness
(1-(4-Fluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazol-4-YL)methanol: stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity and versatility make it a valuable compound for various applications.
Biological Activity
The compound (1-(4-Fluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazol-4-YL)methanol (CAS No. 618444-48-7) is a pyrazole derivative that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies that highlight its pharmacological significance.
- Molecular Formula : C18H15FN2O3
- Molecular Weight : 326.32 g/mol
- Structure : The compound consists of a pyrazole ring substituted with a fluorophenyl group and a dihydrobenzo[dioxin] moiety.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. In vitro tests demonstrated that pyrazole derivatives possess activity against pathogens like E. coli and Aspergillus niger .
Anti-inflammatory Activity
Pyrazoles are known for their anti-inflammatory effects. The compound under discussion may inhibit the production of inflammatory mediators such as TNF-α and IL-6. In comparative studies, certain pyrazole derivatives showed up to 85% inhibition of these cytokines at concentrations as low as 10 µM .
Anticancer Potential
The anticancer properties of pyrazole derivatives have been extensively studied. For example, compounds with similar structures have been reported to induce apoptosis in cancer cell lines and inhibit tumor growth effectively . The mechanisms likely involve the modulation of signaling pathways associated with cell proliferation and survival.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may act as an inhibitor of enzymes involved in inflammatory pathways.
- Receptor Interaction : The compound could bind to cellular receptors, influencing cellular responses related to inflammation and cancer progression.
Study on Anti-inflammatory Properties
A study conducted by Tewari et al. (2014) synthesized novel pyrazole derivatives and evaluated their anti-inflammatory activity in vivo. Among these, compounds similar to this compound showed promising results in reducing inflammation markers in animal models .
Antimicrobial Screening
Selvam et al. (2016) reported the synthesis of various pyrazole derivatives tested against Mycobacterium tuberculosis and other bacterial strains. The study highlighted that certain derivatives exhibited remarkable antimicrobial activity comparable to standard treatments .
Summary Table of Biological Activities
Properties
CAS No. |
618444-48-7 |
---|---|
Molecular Formula |
C18H15FN2O3 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C18H15FN2O3/c19-14-2-4-15(5-3-14)21-10-13(11-22)18(20-21)12-1-6-16-17(9-12)24-8-7-23-16/h1-6,9-10,22H,7-8,11H2 |
InChI Key |
YDAAQHUAVIPKIO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN(C=C3CO)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.